molecular formula C26H25N5O5 B2957796 ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 898457-38-0

ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No.: B2957796
CAS No.: 898457-38-0
M. Wt: 487.516
InChI Key: LMQWHUJAQKTGMF-UHFFFAOYSA-N
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Description

Ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the phenoxyphenyl group and the ethyl acetate moiety. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The phenoxyphenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3,7,11-trimethyl-2,4-dodecadienoate: Another ethyl ester with a different structure and set of properties.

    Ethyl 4-(4-phenoxyphenyl)-2,4-dioxobutanoate: Shares the phenoxyphenyl group but differs in the core structure and functional groups.

Uniqueness

Ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is unique due to its imidazo[2,1-f]purine core, which imparts specific chemical and biological properties

Properties

CAS No.

898457-38-0

Molecular Formula

C26H25N5O5

Molecular Weight

487.516

IUPAC Name

ethyl 2-[4,7,8-trimethyl-1,3-dioxo-6-(4-phenoxyphenyl)purino[7,8-a]imidazol-2-yl]acetate

InChI

InChI=1S/C26H25N5O5/c1-5-35-21(32)15-29-24(33)22-23(28(4)26(29)34)27-25-30(16(2)17(3)31(22)25)18-11-13-20(14-12-18)36-19-9-7-6-8-10-19/h6-14H,5,15H2,1-4H3

InChI Key

LMQWHUJAQKTGMF-UHFFFAOYSA-N

SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=C(C=C4)OC5=CC=CC=C5)C)C)N(C1=O)C

solubility

not available

Origin of Product

United States

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